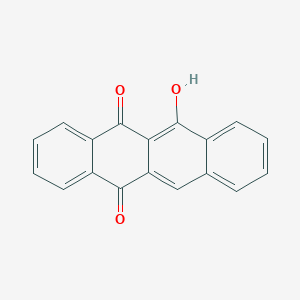![molecular formula C18H20O4 B5083666 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5083666.png)
3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, also known as TMC-1, is a synthetic compound that belongs to the class of flavonoids. TMC-1 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is not fully understood. However, studies have suggested that 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has also been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress.
Biochemical and Physiological Effects:
3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has also been shown to have antioxidant properties by reducing the production of ROS and increasing the activity of antioxidant enzymes. In addition, 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has been reported to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one in lab experiments is its ease of synthesis. 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is also relatively stable and can be stored for a long time without significant degradation. However, one of the limitations of using 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one in lab experiments is its low solubility in water, which can limit its bioavailability and effectiveness.
Future Directions
There are several future directions for the research on 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its potential as an anticancer agent in combination with other chemotherapeutic agents. Furthermore, the development of more soluble derivatives of 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one could enhance its bioavailability and effectiveness. Finally, more studies are needed to fully understand the mechanism of action of 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one and its potential therapeutic applications.
In conclusion, 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is a synthetic compound that has shown promising results in various scientific research applications. Its ease of synthesis and potential therapeutic applications make it an attractive compound for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Synthesis Methods
The synthesis of 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one involves the reaction of 7-hydroxy-4-methylcoumarin with cyclohexanone in the presence of a catalyst. The product is then treated with trimethyl orthoformate and hydrochloric acid to obtain 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one. The synthesis of 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3,4,8-trimethyl-7-(2-oxocyclohexyl)oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-10-11(2)18(20)22-17-12(3)15(9-8-13(10)17)21-16-7-5-4-6-14(16)19/h8-9,16H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCULEXZSDBOGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC3CCCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5083605.png)



![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-furamide](/img/structure/B5083621.png)
![3-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5083626.png)
![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5083631.png)
![1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5083639.png)
![(3R*,4R*)-1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5083643.png)
![(3'R*,4'R*)-1'-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5083655.png)
![1-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-3-pyrrolidinyl}-4-piperidinecarboxamide](/img/structure/B5083657.png)
![4-({2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine](/img/structure/B5083660.png)
![2-(4-chlorophenyl)-4-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5083672.png)
![4-bromo-N-[4-(diethylamino)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B5083687.png)